(17beta,21beta)-28,30-Dinorhopane

Description

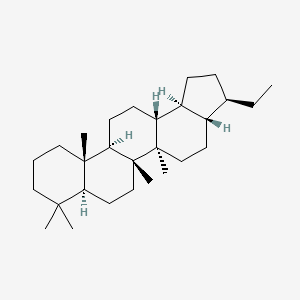

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-ethyl-5a,5b,8,8,11a-pentamethyl-2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydro-1H-cyclopenta[a]chrysene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48/c1-7-19-9-10-21-20(19)13-17-27(5)22(21)11-12-24-26(4)16-8-15-25(2,3)23(26)14-18-28(24,27)6/h19-24H,7-18H2,1-6H3/t19-,20+,21+,22-,23+,24-,26+,27-,28-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPRHPNFVLCDPC-HKXBFFSNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CC[C@H]2[C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Geological Occurrence and Distribution of 17beta,21beta 28,30 Dinorhopane

Presence in Petroleum and Crude Oil Accumulations

(17beta,21beta)-28,30-Dinorhopane and its epimers are consistently identified in petroleum and crude oil accumulations globally. researchgate.netwikipedia.org While regular hopanes are common constituents of most crude oils, the presence of 28,30-dinorhopane is indicative of particular source rock characteristics and depositional environments. chiron.no All three stereoisomers, the 17α,21β(H)-, 17β,21α(H)-, and 17β,21β(H)-epimers, are typically found in petroleum. researchgate.net The relative abundance of these isomers can sometimes be used as a parameter to assess the thermal maturity of the oil. researchgate.net

Distribution in Organic-Rich Sedimentary Rocks and Source Rocks

The primary origin of this compound is within organic-rich sedimentary rocks, which act as source rocks for petroleum. wikipedia.org Its concentration is often linked to anoxic depositional environments, where the precursor organisms and the compound itself were preserved. wikipedia.org

The Miocene Monterey Formation in California is arguably the most well-known geological unit for its high concentrations of 28,30-dinorhopane. researchgate.netwikipedia.orgosti.gov This formation is characterized by organic-rich shales, and the presence of this biomarker is so distinctive that it is often referred to as a "Monterey marker." wikipedia.orgosti.gov Research has shown that within the Monterey Formation, the highest concentrations of 28,30-bisnorhopane are found in specific intervals of organic-rich calcareous/phosphatic shale. osti.gov

Beyond the Monterey Formation, 28,30-dinorhopane has a widespread global distribution, highlighting its formation under specific conditions that have occurred at various times and places in Earth's history. wikipedia.org

| Location/Formation | Geological Setting | Reference |

| Monterey Formation, California, USA | Miocene marine shales | researchgate.netwikipedia.orgosti.gov |

| Brazil | Lacustrine and offshore deposits | wikipedia.org |

| Gabon | Eocene silicified shales | wikipedia.org |

| Kimmeridge Clay Formation, North Sea | Upper Jurassic marine shales | wikipedia.orgigiltd.com |

| Western Australia | Oil shales | wikipedia.org |

| North Viking Graben, Norwegian North Sea | Upper Jurassic Draupne Formation | igiltd.com |

| West Greenland and the North Sea | Oil samples and rock extracts | researchgate.net |

| Sichuan Basin, China | Jurassic source rocks | acs.orgnih.gov |

| Maracaibo Platform, Venezuela | Mid-Cretaceous black shales | yale.edu |

| Gulf of Suez, Egypt | Crude oils | jmaterenvironsci.com |

This table illustrates the diverse geographical and geological settings where 28,30-dinorhopane has been identified, underscoring its significance as a global biomarker.

Occurrence in Natural Hydrocarbon Seepages and Tarballs

As a stable component of crude oil, this compound is also found in natural hydrocarbon seepages and the resulting tarballs. researchgate.netwikipedia.org For instance, related compounds, 28-norhopanoic acids, have been identified in tar balls from the Seychelles Islands that are sourced from the Monterey Shale. researchgate.net The presence of this biomarker in seep oils can be used to trace the oil back to its source rock. gcms.cz

Variations Across Different Geological Ages and Depositional Settings

The occurrence of 28,30-dinorhopane is not uniform across geological time, making it a useful stratigraphic marker. igiltd.com It is particularly abundant in Upper Jurassic source rocks, such as the Kimmeridge Clay Formation and the Draupne Formation in the North Sea region. igiltd.com Its presence in pre-Devonian rocks has also been noted, which has implications for understanding the evolution of its biological precursors. igiltd.com

The abundance of 28,30-dinorhopane is strongly linked to the depositional environment. wikipedia.org It is consistently associated with anoxic conditions, as indicated by very low pristane (B154290) to phytane (B1196419) ratios in the host rocks. wikipedia.org The presence of high levels of sulfur in these shales has led to the hypothesis that the precursor organisms may have been sulfide-oxidizing bacteria. wikipedia.org Therefore, the concentration of this biomarker can serve as an indicator of the redox conditions of the ancient depositional environment.

Biosynthetic Pathways and Geochemical Formation of 17beta,21beta 28,30 Dinorhopane

Proposed Biological Precursors and Source Organisms

While the precise biological source remains elusive, several theories have been proposed regarding the precursors and organisms responsible for the initial synthesis of the molecular framework of 28,30-dinorhopane.

A widely accepted theory suggests that chemoautotrophic bacteria are the primary precursors of 28,30-dinorhopane. igiltd.com This hypothesis is supported by several lines of evidence. Compound-specific isotope analysis has revealed that 28,30-bisnorhopane is significantly depleted in ¹³C compared to other hopanes found in the same rock samples. igiltd.com This isotopic signature points to biosynthesis by organisms that utilize ¹³C-depleted carbon sources, a characteristic of chemoautotrophic bacteria such as nitrifying and/or sulfur-oxidizing species. igiltd.com The frequent occurrence of 28,30-bisnorhopane in shales with low pristane-to-phytane ratios, indicative of anoxic depositional environments, and high sulfur content further supports a link to sulfide-oxidizing bacteria. wikipedia.org

Hopanoids, the broader class of compounds to which 28,30-dinorhopane belongs, are known to be produced by a variety of microorganisms. acs.orgwikipedia.org These molecules are structural components of bacterial cell membranes, analogous to sterols in eukaryotes. wikipedia.org While most hopanoid-producing bacteria synthesize C30 hopanoids, the precursors to the demethylated C28 structure of 28,30-dinorhopane are believed to originate from specific microbial communities. acs.orgnih.gov The specific organisms that produce the direct precursors to 28,30-dinorhopane have not yet been definitively identified, but they are thought to occupy a distinct ecological niche compared to other hopane-producing microbes. igiltd.comopen.ac.uk

Several specific compounds have been proposed as potential precursors to 28,30-dinorhopane. Early theories suggested that constituents of ferns, such as adipedatol and adiantone, could be the precursors. igiltd.comigiltd.com However, the presence of 28,30-bisnorhopane in pre-Devonian rocks, which predate the evolution of ferns, makes this hypothesis less likely for older sediments. igiltd.comigiltd.com

More recent research points towards bacterially derived precursors. Hopenes, particularly those with a C28 structure like 28,30-dinorhop-13(18)-ene, are considered plausible intermediates. acs.orgresearchgate.net The structural similarity and co-occurrence in some sediments suggest a precursor-product relationship. researchgate.net Hopanoic acids are another class of bacterially produced hopanoids that could potentially undergo diagenetic alteration to form 28,30-dinorhopane.

Table 1: Proposed Precursors of (17beta,21beta)-28,30-Dinorhopane and Their Postulated Origins

| Proposed Precursor | Postulated Origin | Supporting Evidence |

|---|---|---|

| Chemoautotrophic Bacteria | Bacteria utilizing depleted ¹³C sources | Isotopic signatures (¹³C depletion) igiltd.com |

| Hopanoid-Producing Microorganisms | General bacterial membrane constituents | Ubiquity of hopanoids in bacteria wikipedia.org |

| Adipedatol, Adiantone | Fern constituents | Structural similarity igiltd.comigiltd.com |

| Hopenes (e.g., 28,30-dinorhop-13(18)-ene) | Bacterial origin | Co-occurrence in sediments acs.orgresearchgate.net |

| Hopanoic Acids | Bacterial origin | Known bacterial metabolites |

Diagenetic Transformation Pathways of Precursors to this compound

Following the initial biosynthesis of precursor molecules, a series of low-temperature geological processes, collectively known as diagenesis, transform them into the stable this compound. The initial biological configuration of hopanoids undergoes isomerization to more stable geological forms. researchgate.net For instance, thermally immature sediments are often dominated by hopenes and hopanes in the biological 17β,21β configuration. researchgate.net As diagenesis progresses, these are converted to the more stable 17α,21β configuration. researchgate.net The specific pathway for the formation of 28,30-dinorhopane is believed to involve the demethylation of a C30 hopanoid precursor at the C-28 and C-30 positions. This process is thought to occur relatively early in the diagenetic history of the sediment. wikipedia.org

Catagenetic Alterations and Thermally Induced Transformations

As sediments are buried deeper and subjected to higher temperatures, they enter the stage of catagenesis. During this stage, further thermal maturation occurs. The initially formed 17α,18α,21β(H)-28,30-dinorhopane epimer, found in immature sediments, can be thermally altered to the 17β,18α,21α(H) isomer, which is more prevalent in mature crude oils. vliz.be However, compared to regular hopanes, 28,30-bisnorhopane is considered to be created independently from kerogen and exists as a free hydrocarbon. wikipedia.orgigiltd.com As the generation of hydrocarbons from kerogen increases with thermal maturity, the relative concentration of 28,30-bisnorhopane can appear diluted. igiltd.comigiltd.com

Stability and Preservation Mechanisms in Subsurface Environments

This compound is a remarkably stable molecule, allowing it to be preserved in the geological record for millions of years. wikipedia.org Its polycyclic structure contributes to its resistance to degradation. An interesting aspect of its preservation is that it is typically found as a free, solvent-soluble compound within the rock matrix, rather than being bound within the kerogen structure like many other hopanes. igiltd.comigiltd.com This suggests that its precursors were not incorporated into the kerogen matrix during its formation. igiltd.comigiltd.com The stability of the 17β,21β isomer is a key reason for its utility as a biomarker in mature petroleum systems.

Table 2: Summary of Formation Stages of this compound

| Stage | Key Processes | Resulting Compounds/Configurations |

|---|---|---|

| Biosynthesis | Microbial production of hopanoid precursors. | C30 hopanoids, potential C28 precursors. |

| Diagenesis | Low-temperature alteration of precursors, including demethylation and isomerization. | Formation of 17α,18α,21β(H)-28,30-dinorhopane. vliz.be |

| Catagenesis | Thermal maturation leading to further isomerization. | Conversion to the more stable 17β,18α,21α(H)-28,30-dinorhopane. vliz.be |

| Preservation | Long-term stability in subsurface environments. | Presence as a free hydrocarbon in source rocks and oils. igiltd.comigiltd.com |

Compound-Specific Carbon Isotopic Signatures for Origin Elucidation

Compound-specific isotope analysis (CSIA) is a critical tool for elucidating the origins of specific biomarkers like this compound. igiltd.comresearchgate.net By measuring the stable carbon isotope composition (δ¹³C) of an individual molecule, researchers can gain insights into the carbon source and metabolic pathways of the organism that originally produced its biological precursor.

Research has consistently shown that 28,30-Dinorhopane is significantly depleted in the heavier carbon isotope (¹³C) compared to other hopanes and the bulk organic matter within the same crude oil or source rock. igiltd.comsci-hub.ru This distinct isotopic signature is a key piece of evidence for its unique origin. For instance, studies of immature oils from the Monterey Formation revealed that the stereoisomers of 28,30-bisnorhopane were 6 to 8‰ lighter (more depleted in ¹³C) than other hopane (B1207426) compounds and 8 to 9‰ lighter than the whole oil. igiltd.com

This notable ¹³C depletion indicates that the precursor organisms synthesized their cellular components using a carbon source that was itself depleted in ¹³C. igiltd.com This points strongly towards a chemoautotrophic origin. igiltd.com Chemoautotrophic bacteria, such as certain sulfur-oxidizing or nitrifying species, utilize ¹³C-depleted inorganic carbon (CO₂) for biosynthesis. igiltd.comsci-hub.ru This CO₂ may be derived from the oxidation of isotopically light methane, a process that would further contribute to the depleted signature of the resulting biomarkers. igiltd.comresearchgate.netresearchgate.net The association of related C-28 demethylated compounds, like 28-norhopanoic acids, with modern chemoautotrophic ecosystems such as cold seeps further corroborates this hypothesis. sci-hub.ru The unique isotopic signature of this compound, therefore, serves as a powerful fingerprint, linking it to specific microbial communities thriving in anoxic, and often sulfidic, environments. igiltd.com

Table 1: Comparative Carbon Isotopic Composition in Monterey Crude Oil

This table presents data adapted from Schoell et al. (1992), illustrating the distinct carbon isotopic signature of 28,30-bisnorhopane compared to other biomarkers. igiltd.com The δ¹³C values represent the deviation in parts per thousand (‰) from a standard. A more negative value indicates greater depletion in ¹³C.

| Compound/Fraction | δ¹³C Value (‰) | Implication |

| Whole Oil | Reference | Bulk isotopic signature of the oil. |

| Other Hopanes | ~ -29 to -31 | Typical isotopic signature for hopanes from common bacterial sources. |

| 28,30-Bisnorhopane | ~ -37 to -38 | Significantly depleted, suggesting a different ecological niche and carbon source for its precursor organism. |

Applications in Petroleum Geochemistry

Source Rock Characterization and Depositional Paleoenvironment Assessment

The analysis of (17beta,21beta)-28,30-Dinorhopane, often in conjunction with other biomarkers, allows geochemists to reconstruct the environmental conditions present during the deposition of organic matter that would eventually form petroleum source rocks.

The presence of 28,30-bisnorhopane is strongly associated with source rocks deposited under anoxic conditions. wikipedia.org A low pristane (B154290) to phytane (B1196419) ratio in shales containing this biomarker is indicative of its generation in an oxygen-depleted environment. wikipedia.org In fact, an inverse correlation has been observed between the abundance of bisnorhopane and the pristane/phytane ratio, suggesting a link to highly anoxic depositional settings. igiltd.com The presence of significant levels of sulfur in these shales further supports the hypothesis of sulfide-oxidizing bacterial activity in such environments. wikipedia.org The compound is often found in carbonate-rich source rocks that were deposited in anoxic marine environments. researchgate.net

The table below summarizes key biomarker ratios and their indications for depositional environments.

| Biomarker Ratio | Indication |

| Pristane/Phytane (Pr/Ph) < 1.0 | Anoxic conditions researchgate.net |

| High Bisnorhopane/Hopane (B1207426) Ratio | Strongly anoxic depositional environment igiltd.comcore.ac.uk |

| High Gammacerane (B1243933) Index | Salinity stratification and water column stratification |

The precursors to 28,30-bisnorhopane are believed to be produced by chemoautotrophic bacteria that thrive in specific ecological niches. igiltd.com The presence of this biomarker, along with others like gammacerane, can indicate a stratified water column with distinct chemical layers (a chemocline). open.ac.uk Such conditions, often associated with anoxic bottom waters, provide a favorable environment for the preservation of organic matter. The occurrence of 28,30-bisnorhopane and its counterpart, 25,28,30-trisnorhopane (TNH), in certain geological settings may even suggest periods of strong upwelling or ocean overturn events. open.ac.uk

While not a direct indicator of paleo-salinity, the association of 28,30-bisnorhopane with specific depositional environments provides indirect clues. For instance, its presence in source rocks formed under highly reducing, sulfidic, and hypersaline conditions has been noted. researchgate.netcup.edu.cn The type of organic matter input can also be inferred. For example, a dominance of C31 homohopanes alongside a lack of C34 and C35 homohopanes often points to organic matter derived from terrestrial plants, particularly in coaly strata. cup.edu.cn Conversely, the prevalence of C33 homohopane coupled with elevated 28,30-bisnorhopane may suggest a specific bacterial input within an anoxic marine niche. cup.edu.cn

Oil-Oil and Oil-Source Rock Correlation Studies

Establishing a genetic link between reservoired petroleum and its source rock is a fundamental goal in petroleum exploration. aapg.orggeoscienceworld.org this compound plays a significant role in these correlation studies, which involve comparing the molecular and isotopic compositions of different oils or of an oil and a potential source rock extract. aapg.orggeoscienceworld.org

The ratio of 28,30-bisnorhopane to other hopanes, such as the C30 hopane, can be a useful correlation parameter. igiltd.com However, the utility of this ratio is dependent on the thermal maturity of the samples being compared. igiltd.com This is because 28,30-bisnorhopane exists as a free hydrocarbon within the rock, not bound within the kerogen structure. igiltd.com As thermal maturity increases, hydrocarbons (including regular hopanes) are generated and released from the kerogen, which can dilute the concentration of the free 28,30-bisnorhopane. igiltd.com Therefore, bisnorhopane/hopane ratios are most effective for correlation when the samples have experienced similar thermal histories. igiltd.com

The following table illustrates the application of various biomarker ratios in correlation studies.

| Biomarker Ratio | Application in Correlation | Reference |

| Bisnorhopane/Hopane | Correlation of oils and source rocks of similar thermal maturity. | igiltd.com |

| Ts/(Ts+Tm) | Maturity parameter, can also be source-related. | chiron.no |

| C30 Diahopane/(C30 Diahopane + C30 Hopane) | Effective for oil-source rock and oil-oil correlation. | researchgate.net |

The presence or absence, as well as the relative abundance, of 28,30-bisnorhopane can help to distinguish between different hydrocarbon sources. For example, this biomarker is a recognized stratigraphic marker for Upper Jurassic source rocks and their associated oils, particularly in regions like the North Sea. igiltd.com Its presence in high relative amounts can characterize specific stratigraphic sections, such as the older "syn-rift" deposits of the Draupne Formation in the North Viking Graben. igiltd.com Conversely, its absence in other formations helps to differentiate hydrocarbon sources. igiltd.com The unique molecular signature provided by biomarkers like 28,30-bisnorhopane, when integrated with geological data, allows for the classification of oils into genetic families and the determination of the number of effective source rocks in a given area. aapg.org

Thermal Maturity Assessment Parameters and Their Limitations

The transformation of organic matter into petroleum is a process driven by heat over geological time, known as thermal maturation. Biomarkers, such as hopanes, undergo predictable changes in their chemical structure with increasing temperature, providing a valuable tool for assessing the maturity of source rocks and oils. uobasrah.edu.iq

Evolution of Stereoisomeric Ratios with Maturity

With increasing thermal maturity, the stereochemistry of hopanes evolves towards more stable configurations. For instance, the ratio of the more stable 17α(H),21β(H)-hopane to the less stable 17β(H),21β(H)-hopane increases as organic matter matures. numberanalytics.com Similarly, the isomerization at the C-22 position in homohopanes, expressed as the 22S/(22S+22R) ratio, increases from 0 in immature sediments to an equilibrium value of around 0.6 in mature oils. researchgate.netsdiarticle4.com Another key maturity indicator is the Ts/(Ts+Tm) ratio, which involves the C27 hopanes 18α(H)-22,29,30-trisnorneohopane (Ts) and 17α(H)-22,29,30-trisnorhopane (Tm). uobasrah.edu.iqmerckmillipore.com Ts is more thermally stable than Tm, so the Ts/(Ts+Tm) ratio increases with maturity. sdiarticle4.comgfz-potsdam.de

However, it is crucial to recognize the limitations of these parameters. The initial concentrations of precursor molecules in the source organic matter can influence these ratios. mdpi.com Furthermore, some studies have shown that under certain conditions, such as in hydrous pyrolysis experiments, the expected increasing trend of ratios like Ts/(Ts+Tm) with maturity may not hold true, and can even decrease. mdpi.com This highlights the importance of using a suite of maturity parameters and considering the geological context for an accurate assessment.

Table 1: Key Hopane Maturity Parameters and Their Trends

| Parameter | Trend with Increasing Maturity | Typical Equilibrium Value | Limitations |

| Moretane/Hopane (C30) | Decreases | < 0.15 (mature rocks), < 0.05 (oils) | Source-dependent variations |

| C31 or C32 Homohopane 22S/(22S+22R) | Increases | ~0.6 | Can be affected by source input |

| Ts/(Ts+Tm) | Increases | Varies, but generally increases | Can be influenced by source facies and may not always correlate with maturity |

| C29 Ts/(C29 Hopane + C29 Ts) | Increases | Varies | Similar limitations to Ts/(Ts+Tm) |

This table summarizes the general trends of common hopane-based maturity parameters. The actual values and their interpretation can be influenced by various geological factors.

Relation to Bitumen Generation and Kerogen Inclusions

Kerogen is the solid, insoluble organic matter in sedimentary rocks that serves as the precursor to petroleum. wikipedia.org As thermal maturity increases, kerogen breaks down to form bitumen (the soluble organic matter), which then expels oil and gas. wikipedia.orgresearchgate.net The presence and abundance of specific biomarkers within these fractions provide insights into the generation process.

Interestingly, (17β,21β)-28,30-Dinorhopane, often referred to as 28,30-bisnorhopane, is typically found as a free hydrocarbon in the bitumen fraction and is not bound within the kerogen structure. wikipedia.orgigiltd.com Pyrolysis experiments on kerogen have failed to generate 28,30-bisnorhopane, supporting the idea that its precursors are not incorporated into the kerogen matrix. igiltd.comnih.gov This suggests that 28,30-bisnorhopane is derived from the bitumen and its concentration can be diluted by the generation of regular hopanes from the kerogen at higher maturity levels. wikipedia.orgigiltd.com

Studies on the Monterey Formation in California have shown that bitumen can have a higher level of maturity, based on hopane and sterane isomerization, than the pyrolysate from the coexisting kerogen. nih.gov This has led to the hypothesis that some oils rich in 28,30-bisnorhopane may have been expelled from the source rock at an early stage of diagenesis, rather than being generated through the thermal cracking of kerogen. nih.gov

Hydrocarbon Migration Pathway Analysis

Understanding how hydrocarbons move from their source rock to a reservoir is crucial for petroleum exploration. researchgate.net Biomarkers, including (17β,21β)-28,30-Dinorhopane, can be used to trace these migration pathways.

Because 28,30-bisnorhopane is a distinctive molecule associated with specific source rocks, its presence in an oil sample can help to correlate that oil to its origin. igiltd.com For instance, it is a well-known marker for Upper Jurassic source rocks in the North Sea. igiltd.com By analyzing the distribution of this and other biomarkers in a series of oil samples from different locations, geochemists can map the likely migration routes from the source kitchen to various traps. aapg.org

The chemical composition of migrating oil can be altered by processes such as fractionation, where different compounds move at different rates. However, the fundamental biomarker signature, including the presence of compounds like 28,30-bisnorhopane, often remains recognizable, allowing for oil-to-source and oil-to-oil correlations. merckmillipore.com The analysis of biomarker ratios in conjunction with geological data on faults and carrier beds provides a powerful tool for reconstructing hydrocarbon migration histories. researchgate.netaapg.org

Environmental Geochemistry and Forensic Applications

Forensic Fingerprinting for Petroleum Pollution Tracing

The complex chemical composition of crude oil provides a unique "fingerprint" that allows for the correlation of spilled oil to its source. springernature.com Biomarkers, such as hopanes, are crucial in these analyses due to their resistance to environmental degradation compared to other petroleum hydrocarbons. tandfonline.com

(17beta,21beta)-28,30-Dinorhopane is a key diagnostic marker in the forensic identification of petroleum sources. igiltd.comresearchgate.net Its presence and abundance relative to other hopanes, such as C30 hopane (B1207426), can vary significantly between different crude oils, aiding in the differentiation of potential spill sources. researchgate.net For instance, certain crude oils, like those from California's Monterey Formation, are known to have unusually high concentrations of 28,30-bisnorhopane. tandfonline.comwikipedia.org This distinctive characteristic can be used to positively identify the source of a spill if the suspected source oil shares this feature. In forensic investigations, diagnostic ratios of specific biomarkers are calculated to create a chemical fingerprint. The ratio of 28,30-bisnorhopane to C30 hopane (H28/H30) is a commonly used diagnostic tool in oil spill identification. researchgate.netscielo.br These biomarker fingerprints are particularly useful for correlating heavily weathered oil samples and tar balls to their original source, as these resilient molecules persist long after more volatile compounds have disappeared. researchgate.netnih.gov

Table 1: Application of this compound in Oil Spill Source Identification

| Research Finding | Significance for Source Identification | References |

|---|---|---|

| High concentrations of 28,30-bisnorhopane are characteristic of specific petroleum source rocks, such as the Monterey Shale. | Provides a distinct marker for oils originating from these specific geological formations. | tandfonline.comwikipedia.org |

| The ratio of 28,30-bisnorhopane to other hopanes (e.g., C30 hopane) is a key diagnostic ratio in oil fingerprinting. | Allows for the differentiation between various crude oils and the correlation of a spill sample to a suspected source. | researchgate.netresearchgate.net |

| 28,30-bisnorhopane is highly resistant to weathering and biodegradation. | Enables the identification of the source of even heavily degraded oil residues like tar balls. | researchgate.netnih.gov |

| Used as a stratigraphic marker for specific geological time periods (e.g., Upper Jurassic). | Can help to narrow down the potential geographic and geological origin of a spilled oil. | igiltd.comigiltd.com |

Biodegradation Processes Affecting this compound Abundance

The microbial alteration of crude oil in the environment is a complex process that selectively removes certain compounds, thereby altering the chemical fingerprint of the oil over time.

Hopanes, as a class of biomarkers, are notably resistant to microbial degradation compared to other components of crude oil like n-alkanes and aromatic hydrocarbons. nih.gov This resistance is why they are preserved in petroleum reservoirs over geological timescales and are so valuable for forensic analysis. researchgate.net While some studies have shown that even hopanes can be degraded under certain aerobic conditions, they are generally considered to be among the most recalcitrant of the common biomarkers. nih.govresearchgate.net Research indicates that 28,30-bisnorhopane is highly resistant to biodegradation. wikipedia.org Its persistence is comparable to or even greater than other hopanes. Some studies on heavily biodegraded oils show that while other hopanes may be altered, 28,30-bisnorhopane can remain, making it a reliable marker in weathered samples. researchgate.net

The origin of 28,30-bisnorhopane is not a result of the biodegradation of other hopanes in a typical oil spill scenario. Instead, its presence in petroleum is linked to specific biological precursors from the time of the source rock's deposition. igiltd.comigiltd.com The prevailing theory is that 28,30-bisnorhopane is derived from bacteriohopanepolyols produced by chemoautotrophic bacteria. igiltd.com These bacteria likely thrived in anoxic marine environments. igiltd.comwikipedia.org This is supported by the observation that oils rich in 28,30-bisnorhopane are often associated with source rocks deposited under strongly anoxic conditions, as indicated by low pristane (B154290)/phytane (B1196419) ratios. igiltd.com Isotopic analysis has shown that the carbon in 28,30-bisnorhopane is significantly lighter (more depleted in ¹³C) than the carbon in other hopanes within the same oil sample, suggesting a different metabolic origin for its biological precursor. igiltd.com Unlike other hopanes, 28,30-bisnorhopane and its precursors are not typically bound within the kerogen structure of the source rock but exist as free hydrocarbons in the bitumen. igiltd.comigiltd.com

Environmental Fate and Persistence in Contaminated Matrices

The environmental fate of a chemical compound is determined by its physical and chemical properties and its susceptibility to degradation processes. Due to its molecular structure, this compound is a highly persistent compound in contaminated environments such as sediments and water. Its low water solubility and high affinity for particulate matter mean that in an aquatic environment, it will predominantly be associated with sediments. Its inherent resistance to microbial degradation ensures that it can persist in these matrices for very long periods. wikipedia.org This persistence is the cornerstone of its utility as a geochemical marker. It allows for the reliable identification of petroleum contamination long after the more obvious signs of a spill have disappeared and enables geologists to use it as a stratigraphic marker to identify rocks from specific geological periods. igiltd.comigiltd.com The concentration of 28,30-bisnorhopane in sediments can, therefore, serve as a long-term indicator of contamination from specific types of crude oil.

Table 2: Summary of Geochemical Properties and Applications

| Property | Description | Implication | References |

|---|---|---|---|

| Forensic Utility | Unique abundance in certain oils; high resistance to weathering. | Excellent biomarker for oil spill source identification and correlation. | tandfonline.comresearchgate.netresearchgate.net |

| Biodegradation Resistance | Highly resistant to microbial attack compared to most other petroleum hydrocarbons. | Persists in the environment, allowing for long-term tracing of contamination. | wikipedia.orgresearchgate.net |

| Origin | Derived from precursors synthesized by chemoautotrophic bacteria in anoxic environments. | Not formed by degradation of other hopanes in a spill; its presence is source-rock dependent. | igiltd.comwikipedia.orgigiltd.com |

| Environmental Persistence | Low water solubility, high affinity for sediments, and chemically stable. | Accumulates in sediments and can be used as a long-term marker of specific petroleum contamination. | wikipedia.org |

Advanced Analytical Methodologies for 17beta,21beta 28,30 Dinorhopane Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of hopanes, including (17β,21β)-28,30-dinorhopane. nih.govtamu.edu This powerful method combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In a typical GC-MS analysis of hopanoids, a sample extract is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin capillary column. The column's stationary phase interacts differently with various compounds, causing them to separate based on their boiling points and polarities. As the separated compounds exit the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.

For complex samples like crude oils and sediment extracts, GC-MS is indispensable for separating the intricate mixture of hopane (B1207426) stereoisomers. tamu.edu High-temperature GC columns are often necessary to elute the less volatile polyfunctionalized hopanoids. nih.gov The selection of the GC column's stationary phase is critical; for instance, a DB-5ms column can provide good separation between certain hopane homologs. nih.gov

Table 1: Typical GC-MS Parameters for Hopane Analysis

| Parameter | Setting |

|---|---|

| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness) mdpi.com |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) mdpi.com |

| Injector Temperature | 250-300 °C mdpi.com |

| Oven Temperature Program | Initial temp 50-60°C, ramp to 200-320°C mdpi.comnih.gov |

| MS Transfer Line Temp | 240-320 °C nih.govmdpi.com |

| Ion Source Temperature | 225-250 °C nih.govmdpi.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV mdpi.com |

| Mass Range | m/z 50-750 nih.gov |

This table presents a generalized set of parameters. Specific conditions may be optimized based on the sample matrix and analytical goals.

A key feature of hopane analysis by GC-MS is the use of diagnostic mass fragmentograms. When hopanoid compounds are fragmented in the mass spectrometer, they produce a characteristic ion with a mass-to-charge ratio (m/z) of 191. researchgate.netigiltd.com This ion corresponds to the A/B ring structure of the hopane skeleton and is a highly specific marker for this class of compounds. researchgate.netresearchgate.net By monitoring only the m/z 191 ion, a simplified chromatogram is produced, known as a mass fragmentogram, which highlights the presence and distribution of hopanes in a complex sample, even when they are present at low concentrations. researchgate.netresearchgate.net The m/z 191 fragmentogram is routinely used to identify the presence of hopanes in crude oils, source rocks, and environmental samples. igiltd.comaapg.org The (17β,21β)-28,30-dinorhopane, also referred to as bisnorhopane, can be identified on the m/z 191 GC-MS trace. igiltd.com

To enhance the sensitivity and selectivity of hopane analysis, selective ion monitoring (SIM) is frequently employed. nih.gov In SIM mode, the mass spectrometer is set to detect only a few specific ions, such as the characteristic m/z 191 for hopanes, rather than scanning the entire mass range. nih.govresearchgate.net This targeted approach significantly improves the signal-to-noise ratio, allowing for the detection of trace amounts of (17β,21β)-28,30-dinorhopane and other hopanoids. nih.gov While SIM is powerful for quantification, it's important to note that response factors for different hopanoids can vary, and relying solely on m/z 191 for quantification may introduce some bias compared to using a flame ionization detector (FID). nih.gov

Compound-Specific Isotope Analysis (CSIA) for Isotopic Composition

Compound-specific isotope analysis (CSIA) is a sophisticated technique that measures the stable isotopic composition (typically of carbon, δ¹³C) of individual compounds, including (17β,21β)-28,30-dinorhopane. igiltd.commicrobe.com This is achieved by coupling a gas chromatograph to an isotope ratio mass spectrometer (GC-IRMS). nih.gov CSIA provides valuable information about the origin and biogeochemical history of a compound. igiltd.comenviro.wiki

Research has shown that the δ¹³C signature of 28,30-bisnorhopane in certain oils is significantly depleted (lighter) compared to other hopanes and the bulk oil. igiltd.com This isotopic depletion suggests that the precursor organism for bisnorhopane utilized a ¹³C-depleted carbon source, pointing towards chemoautotrophic bacteria, such as sulfur-oxidizing or nitrifying bacteria, as the likely biological origin. igiltd.com This technique has been instrumental in differentiating the sources of organic matter in geological samples. nih.govenviro.wiki

Table 2: Illustrative δ¹³C Values for Hopanoids in Monterey Crude Oil

| Compound | δ¹³C (‰) |

|---|---|

| Whole Oil | -22 to -24 |

| C30 Hopane | -28 to -30 |

| (17α,21β)-28,30-Bisnorhopane | -36 to -38 |

| (17β,21α)-28,30-Bisnorhopane | -36 to -38 |

Adapted from Schoell et al., 1992. igiltd.com These values are illustrative and can vary between different samples.

Advanced Chromatographic Separation Techniques for Stereoisomers

The separation of the various stereoisomers of hopanes is crucial for detailed geochemical interpretation. tamu.edu While standard GC-MS can separate many isomers, more advanced techniques are sometimes required for complete resolution. Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power compared to conventional GC. nih.govresearchgate.net In GC×GC, the effluent from a primary GC column is subjected to a second, shorter column with a different stationary phase. nih.gov This results in a two-dimensional chromatogram with much greater peak capacity, allowing for the separation of co-eluting isomers. nih.govresearchgate.net For instance, using a polar column in the first dimension and a non-polar column in the second can improve the separation of sterane and hopane epimers. researchgate.net

The choice of the stationary phase in the GC column is also critical for separating stereoisomers. Different phases will exhibit varying selectivities towards the subtle structural differences between isomers like the αβ, βα, and ββ forms of hopanes. sigmaaldrich.com

Quantitative Analysis and Use of Internal Standards

Accurate quantification of (17β,21β)-28,30-dinorhopane is essential for many geochemical applications, such as calculating biomarker ratios. researchgate.net This is typically achieved by adding a known amount of an internal standard to the sample before analysis. nih.gov An ideal internal standard is a compound that is chemically similar to the analyte but does not naturally occur in the sample. sigmaaldrich.com For hopane analysis, thermodynamically unstable hopane isomers, such as 17β(H),21β(H)-hopane, are sometimes used as internal standards because they are not typically present in mature crude oils. sigmaaldrich.com The peak area of the analyte is then compared to the peak area of the internal standard to determine its concentration. It is crucial to ensure that the internal standard does not co-elute with any compounds present in the sample. aapg.org

Interactions with Other Biomarkers and Geochemical Parameters

Relationships with Other Hopanoids

The diagnostic power of 28,30-dinorhopane is often amplified when analyzed alongside other hopanoid compounds. Its relative abundance compared to other hopanes can be indicative of specific source organisms and environmental conditions.

Norhopanes and Homohopanes: The relationship between 28,30-dinorhopane and other hopanes, such as C29 norhopane and the C31-C35 homohopane series, is crucial for paleoenvironmental reconstructions. For instance, an inverse correlation between the abundance of bisnorhopane and the pristane (B154290)/phytane (B1196419) ratio has been identified, suggesting a link to strongly anoxic depositional environments. igiltd.com The ratio of 28,30-dinorhopane to C30 hopane (B1207426) is a commonly used parameter. chiron.no In some cases, the sum of trinorhopane and 28,30-dinorhopane over C30 αβ hopane is utilized as a specific biomarker proxy. researchgate.net

Neohopanes, Moretanes, and Diahopanes: The presence and relative concentrations of rearranged hopanes, including neohopanes (e.g., Ts, or 18α(H)-22,29,30-trinorneohopane), moretanes (the less stable C-17β, C-21α epimers of hopanes), and diahopanes, provide additional layers of geochemical information. High concentrations of rearranged hopanes, such as diahopanes and neohopanes, are often found in samples that also contain high amounts of 28-nor-spergulanes. chiron.no The content of certain rearranged hopanes, like 29Nsp, often shows a positive correlation with other rearranged hopanes such as neohopanes and diahopanes. researchgate.net Moretanes are generally associated with terrestrial organic matter, so a low moretane-to-hopane ratio can suggest a minimal contribution from land plants. jmaterenvironsci.com Diahopanes are thought to be formed through clay-catalyzed rearrangement of regular hopanes, and their abundance can be linked to the presence of clay minerals in the source rock. acs.org

A summary of key hopanoid relationships is presented in the table below:

| Hopanoid Class | Relationship with (17β,21β)-28,30-Dinorhopane | Geochemical Significance |

| Norhopanes (C29) | The ratio of 28,30-dinorhopane to C29 norhopane is a key correlation parameter. | Source and maturity indicator. |

| Homohopanes (C31-C35) | High C35 homohopane index often co-occurs with 28,30-dinorhopane. | Indicates highly reducing, often marine carbonate or evaporitic, depositional environments. jmaterenvironsci.com |

| Neohopanes (e.g., Ts) | The Ts/(Ts+Tm) ratio is a widely used maturity parameter that can be influenced by source facies. chiron.no | Thermal maturity and source rock characteristics. |

| Moretanes | Low moretane/hopane ratios in sediments containing 28,30-dinorhopane. | Suggests a predominantly marine or lacustrine, rather than terrestrial, origin of organic matter. jmaterenvironsci.com |

| Diahopanes | Co-occurrence can indicate specific diagenetic conditions. | Points towards clay-rich depositional environments and acidic catalysis. acs.org |

| 25,28,30-Trisnorhopane (TNH) | TNH is believed to be formed from the biodegradation of 28,30-bisnorhopane (BNH). chiron.noopen.ac.uk | Indicates biodegradation and specific chemoautotrophic bacterial communities. open.ac.uk |

Co-occurrence with Steranes and Tricyclic Terpanes

The analysis of steranes and tricyclic terpanes alongside 28,30-dinorhopane offers a more complete picture of the organic matter input and depositional setting.

Steranes: Steranes are biomarkers derived from sterols, which are abundant in eukaryotes such as algae and higher plants. The relative abundance of C27, C28, and C29 steranes can help to distinguish between marine and terrestrial organic matter sources. aapg.org A dominance of C27 steranes is typically associated with marine organisms. aapg.org The presence of C30 steranes is a strong indicator of marine organic matter input. semanticscholar.org The co-occurrence of 28,30-dinorhopane with a marine sterane signature reinforces the interpretation of a marine depositional environment. The diasterane/sterane ratio is another important parameter, with low ratios often found in marine carbonate source rocks. semanticscholar.org

Tricyclic Terpanes: These compounds are generally thought to originate from algae and bacteria and are common in marine environments. jmaterenvironsci.com The predominance of certain tricyclic terpanes, such as C23 over C19 and C24, can suggest an algal-bacterial source for the organic matter. semanticscholar.org The ratio of tricyclic terpanes to pentacyclic hopanes can also be influenced by thermal maturity, as tricyclics appear to be more stable. aapg.org In some oils, tricyclic terpanes can be the dominant terpanoid compounds. aapg.org

Correlations with Pristane/Phytane Ratios and Gammacerane (B1243933) Index

The pristane/phytane (Pr/Ph) ratio and the Gammacerane Index are two of the most widely used geochemical parameters for assessing redox conditions and water column stratification.

Pristane/Phytane (Pr/Ph) Ratio: This ratio is a well-established indicator of the oxygen levels in the depositional environment. Pristane and phytane are isoprenoid alkanes derived primarily from the phytyl side chain of chlorophyll. researchgate.net Low Pr/Ph ratios (typically <1.0) are indicative of anoxic (oxygen-deficient) conditions, often associated with marine carbonate or hypersaline environments. semanticscholar.orgresearchgate.net Conversely, high Pr/Ph ratios (>3.0) suggest oxic conditions and input from terrestrial organic matter. semanticscholar.orgresearchgate.net A notable inverse correlation has been observed between the abundance of 28,30-dinorhopane and the Pr/Ph ratio, supporting the idea that the precursor organisms for 28,30-dinorhopane thrived in anoxic settings. igiltd.com

Gammacerane Index: Gammacerane is a pentacyclic triterpenoid (B12794562) that is a biomarker for water column stratification, often associated with saline or hypersaline environments. semanticscholar.org A high Gammacerane Index (calculated as the ratio of gammacerane to C30 hopane) points to a stratified water column with an anoxic bottom layer. semanticscholar.orgresearchgate.net The co-occurrence of high concentrations of 28,30-dinorhopane and a high Gammacerane Index provides strong evidence for a stratified, anoxic depositional environment. researchgate.net

Integration with Bulk Organic Geochemical Parameters

To fully understand the significance of 28,30-dinorhopane, it is essential to integrate its distribution with bulk geochemical data from methods like Total Organic Carbon (TOC) analysis and Rock-Eval pyrolysis.

Total Organic Carbon (TOC): TOC content measures the total amount of organic matter in a rock, indicating its potential to be a hydrocarbon source rock. aapg.org High TOC values in conjunction with the presence of 28,30-dinorhopane can pinpoint sediments with excellent source rock potential deposited under conditions favorable for the preservation of organic matter.

Rock-Eval Pyrolysis: This technique provides information on the hydrocarbon generation potential (S1 and S2 peaks), the type of organic matter (Hydrogen Index, HI), and the thermal maturity (Tmax) of a source rock. aapg.orgresearchgate.netresearchgate.net The S1 peak represents free hydrocarbons already present in the sample, while the S2 peak corresponds to the hydrocarbons generated from the pyrolysis of kerogen. aapg.org The Hydrogen Index (HI), calculated from the S2 peak and TOC content, helps to classify the kerogen type (e.g., Type I, II, or III). researchgate.net Tmax, the temperature at which the maximum rate of hydrocarbon generation occurs during pyrolysis, is a measure of thermal maturity. researchgate.net Integrating 28,30-dinorhopane data with Rock-Eval parameters allows for a comprehensive evaluation of a source rock's character, maturity, and the specific paleoenvironmental conditions under which it was deposited. For example, a high HI value in a rock containing 28,30-dinorhopane would suggest a highly oil-prone source rock from an anoxic marine setting.

A summary of the integration of 28,30-dinorhopane with bulk geochemical parameters is provided in the table below:

| Parameter | Description | Significance when Correlated with (17β,21β)-28,30-Dinorhopane |

| Total Organic Carbon (TOC) | The weight percent of organic carbon in a rock. aapg.org | High TOC with the presence of 28,30-dinorhopane indicates excellent source rock potential under anoxic conditions. |

| Rock-Eval S1 | Represents free hydrocarbons in the rock. aapg.org | Can indicate migrated hydrocarbons or in-situ generated oil. |

| Rock-Eval S2 | Represents the hydrocarbon generative potential of the kerogen. aapg.org | High S2 values in rocks with 28,30-dinorhopane suggest a rich source rock. |

| Hydrogen Index (HI) | (S2/TOC) x 100; indicates the type of organic matter. researchgate.net | High HI values point to oil-prone Type I or II kerogen, consistent with the marine algal/bacterial sources often associated with 28,30-dinorhopane. |

| Tmax | The temperature at which maximum hydrocarbon generation occurs. researchgate.net | Provides the thermal maturity context for the biomarker assemblage. |

Challenges, Gaps, and Future Research Directions

Unresolved Aspects of Biosynthetic Pathways and Specific Precursors

A significant challenge in the study of (17beta,21beta)-28,30-Dinorhopane, also known as bisnorhopane, lies in the incomplete understanding of its biosynthetic origins. While it is widely accepted that hopanoids, the precursors to hopanes, are produced by bacteria, the specific microorganisms and the precise biochemical pathways leading to the demethylated structure of 28,30-dinorhopane remain elusive.

Initially, constituents of ferns like adipedatol and adiantone were proposed as potential precursors. igiltd.com However, the discovery of bisnorhopane in pre-Devonian rocks, a time before ferns are thought to have existed, casts doubt on this hypothesis. igiltd.com The prevailing theory now points towards chemoautotrophic bacteria as the primary source. igiltd.com This is supported by the inverse correlation observed between bisnorhopane abundance and the pristane (B154290)/phytane (B1196419) ratio, suggesting a link to strongly anoxic depositional environments. igiltd.com

Furthermore, compound-specific isotope analysis has revealed that bisnorhopane in immature Monterey-sourced oils is significantly depleted in ¹³C compared to other hopanes and the bulk oil. igiltd.comigiltd.com This isotopic signature suggests that the precursor organisms utilized a ¹³C-depleted carbon source, a characteristic of chemoautotrophic bacteria like nitrifying or sulfur-oxidizing species. igiltd.comigiltd.com Despite this evidence, the specific bacterial species responsible have not yet been definitively identified. The search is further complicated by the fact that while most known hopanoid precursors are found in aerobic bacteria, some have also been identified in anaerobic bacteria. nih.gov

Another layer of complexity is the observation that 28,30-bisnorhopane is not incorporated into the kerogen structure like regular hopanes but exists as a free, solvent-soluble compound within the rock. igiltd.comigiltd.com Pyrolysis experiments on kerogen yield common hopanes but not bisnorhopane, indicating that its precursors were not part of the organic matter that formed the kerogen matrix. igiltd.comigiltd.com This unique characteristic underscores the need for further investigation into the specific biological and chemical processes that lead to its formation and preservation.

Complexities in Diagenetic and Catagenetic Transformation Mechanisms

The transformation of biological hopanoids into the geologically stable this compound is a complex process involving diagenesis (transformations at low temperatures and pressures) and catagenesis (transformations at higher temperatures and pressures). While the general framework of hopane (B1207426) diagenesis is understood, the specific mechanisms leading to demethylated forms like bisnorhopane are not fully elucidated. researchgate.net

During diagenesis, biological hopanoids with a 17β,21β configuration are preserved in sediments. researchgate.net As thermal maturity increases, these compounds undergo isomerization to more stable forms. However, the formation of bisnorhopane appears to follow a different pathway. It is believed that the 17α,21β(H) epimer is the initial diagenetically formed structure. wikipedia.org

The transformation processes are influenced by various factors, including thermal maturity and the lithological properties of the source rock, such as the presence of clay minerals which can act as catalysts. researchgate.netacs.org The relative abundance of different hopane isomers can be used as an indicator of thermal maturity, but the mechanisms are not always straightforward. researchgate.net For instance, the generation and release of regular hopanes from kerogen at increasing maturity can dilute the concentration of free bisnorhopane, affecting the interpretation of bisnorhopane/hopane ratios. igiltd.comigiltd.com This makes it crucial to consider the thermal maturity of samples when using this ratio for correlation studies. igiltd.comigiltd.com

Furthermore, the transformation of hopanoids is not a simple, one-way process. Interconversion reactions between different hopane isomers can occur, although some studies suggest their influence on isomer ratios might be minor. researchgate.net The presence of rearranged hopanes, which can be enriched in biodegraded oils, adds another layer of complexity to the diagenetic and catagenetic history of these compounds. researchgate.net A deeper understanding of the kinetics and pathways of these transformation reactions is necessary to accurately interpret the geological record. nih.govresearchgate.net

Influence of Secondary Alteration Processes and Environmental Variability on Interpretation

The interpretation of this compound concentrations in geological samples is further complicated by secondary alteration processes and environmental variability. Biodegradation, in particular, can significantly impact the distribution of hopanes. researchgate.net While hopanes are generally more resistant to biodegradation than many other hydrocarbons, severe biodegradation can lead to the demethylation of hopanes, forming compounds like 25-norhopanes. nih.govresearchgate.netresearchgate.net Although bisnorhopane (28,30-dinorhopane) is not a direct product of this specific demethylation, its concentration relative to other hopanes can be altered, potentially leading to misinterpretations of the original depositional environment. wikipedia.org

Environmental variability at the time of deposition also plays a crucial role. The formation of bisnorhopane precursors is linked to specific, often anoxic, depositional environments. igiltd.comleco.co.jp Therefore, fluctuations in environmental conditions, such as redox potential and the presence of specific microbial communities, will directly influence the initial concentration of these precursors. acs.org For example, high concentrations of 28,30-bisnorhopane and 25,28,30-trisnorhopane have been observed at the Paleocene-Eocene Thermal Maximum (PETM), suggesting a link to significant environmental events like ocean overturn or strong upwelling.

The lithology of the source rock also exerts a strong influence. The presence of clay minerals is thought to be important for the formation of rearranged hopanes and may also play a role in the preservation of bisnorhopane. acs.orgacs.orgnih.gov Variations in lithology within a single formation can lead to significant differences in bisnorhopane concentrations, as seen in the Monterey Formation. osti.gov Therefore, a thorough understanding of the geological context, including lithology and the potential for secondary alteration, is essential for the accurate interpretation of this compound data. sigmaaldrich.com

Development of Novel Analytical Methodologies for Enhanced Resolution and Sensitivity

Advancements in analytical techniques are crucial for overcoming the challenges in studying this compound and other complex biomarkers. Traditional methods like gas chromatography-mass spectrometry (GC-MS) have been instrumental, but they have limitations, particularly in resolving co-eluting isomers and accurately quantifying compounds with different ionization efficiencies. nih.govresearchgate.net

The development of comprehensive two-dimensional gas chromatography (GCxGC) offers significant advantages. researchgate.net GCxGC provides much higher resolution, allowing for the separation of complex mixtures of biomarkers, including different hopane isomers that might co-elute in a one-dimensional GC system. researchgate.net When coupled with a flame ionization detector (GCxGC-FID), this technique can provide more reliable quantification of steranes and hopanes. researchgate.net The use of time-of-flight mass spectrometry (GCxGC-TOFMS) further enhances identification capabilities. researchgate.net

Liquid chromatography-mass spectrometry (LC-MS) has also emerged as a powerful tool, especially for the analysis of the original, more polar bacteriohopanepolyols (BHPs) without the need for chemical degradation. nih.govuu.nl Ultra-high-pressure liquid chromatography (UHPLC) coupled with high-resolution tandem mass spectrometry (HRMS) has enabled the identification of a great diversity of BHP structures, including novel compounds. uu.nl This approach allows for a more direct link between the biological precursors and their geological products.

The synthesis of isotopically labeled standards, such as deuterated diplopterol, is another important development. nih.gov These internal standards can help to correct for variations in ionization efficiency and matrix effects, leading to more accurate quantification of hopanoids. nih.gov Continued innovation in analytical methodologies, including improvements in separation science, mass spectrometry, and the development of certified reference materials, will be essential for advancing our understanding of this compound and its applications in geochemistry. sigmaaldrich.com

Expanding Applications to Underexplored Geological Settings and Environmental Contexts

The application of this compound as a biomarker has predominantly been in well-established petroleum source rocks, such as the Monterey Formation and Kimmeridge Clay. igiltd.comwikipedia.org However, there is significant potential to expand its use to a wider range of geological settings and environmental contexts.

Investigating the distribution of bisnorhopane in ancient lacustrine (lake) environments, for example, could provide new insights into the paleoecology and biogeochemistry of these systems. acs.orgacs.orgresearchgate.net Similarly, studying its occurrence in sediments from extreme environments, such as hypersaline or hydrothermal settings, could reveal novel microbial sources and preservation pathways. researchgate.net The presence of rearranged hopanes in lacustrine facies suggests that the conditions for their formation can be met outside of marine settings. acs.orgresearchgate.net

Furthermore, exploring the distribution of bisnorhopane across major geological events, like the Paleocene-Eocene Thermal Maximum (PETM), has already shown promise in identifying periods of significant environmental change. Applying this approach to other geological time periods characterized by anoxia or major shifts in ocean chemistry could provide valuable paleoenvironmental reconstructions.

The study of modern analogue environments where the precursor organisms might be active is another promising avenue. By linking the presence of specific bacteria and their hopanoid products in modern anoxic basins or seep environments to the geological record, it may be possible to better constrain the environmental conditions that favor the production and preservation of 28,30-dinorhopane precursors.

As analytical techniques become more sensitive, it will also be possible to analyze samples with very low concentrations of biomarkers, opening up the study of a broader range of rock types and depositional settings that were previously inaccessible. This expansion into underexplored geological and environmental contexts will undoubtedly lead to a more comprehensive understanding of the significance of this compound as a molecular fossil.

Q & A

Basic Research Questions

Q. What analytical methods are most effective for identifying (17β,21β)-28,30-Dinorhopane in complex geological samples?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) with non-polar capillary columns (e.g., DB-5MS) is recommended for baseline separation of hopanoids. Use retention indices and comparison with authenticated standards (e.g., NIST reference data) to confirm the compound’s presence. For isomer differentiation, employ high-resolution MS (HRMS) to resolve 17α/17β and 21α/21β configurations, as these stereoisomers exhibit distinct fragmentation patterns .

- Data Interpretation : Monitor key ions (e.g., m/z 191 for hopanoid skeletons) and compare retention times to published datasets, such as those from Cretaceous marine sediments .

Q. How can synthetic routes for (17β,21β)-28,30-Dinorhopane be optimized for isotopic labeling studies?

- Methodology : Utilize stereoselective synthesis via biomimetic pathways, incorporating labeled precursors (e.g., deuterated squalene) during cyclization steps. Purify intermediates using silica gel chromatography and verify isotopic incorporation via nuclear magnetic resonance (NMR) and isotope-ratio MS (IRMS). Reference protocols from steroid synthesis (e.g., androstane derivatives) for chiral center control .

- Validation : Cross-check purity with X-ray crystallography or 2D-NMR (COSY, HSQC) to confirm structural fidelity .

Advanced Research Questions

Q. How does (17β,21β)-28,30-Dinorhopane serve as a biomarker for paleoredox conditions, and how should conflicting data from coeval sediments be resolved?

- Methodology : Quantify the compound’s abundance relative to other hopanoids (e.g., lycopane, regular hopanes) in sediment extracts. Use redox-sensitive ratios like C35 homohopane index (C35 HHI) and 28,30-DNH % (normalized to total hopanoids) to infer anoxic/euxinic conditions .

- Contradiction Analysis : If 28,30-DNH levels conflict with other proxies (e.g., iron speciation), conduct multi-proxy correlation tests (e.g., PCA) to assess diagenetic overprints or spatial redox heterogeneity. Prioritize samples with co-occurring isorenieratane (a photic zone euxinia marker) for consistency .

Q. What experimental designs mitigate biodegradation artifacts when analyzing (17β,21β)-28,30-Dinorhopane in ancient organic matter?

- Methodology : Compare hopanoid profiles across biodegradation gradients (e.g., using samples with varying 25-norhopane indices). Employ hydropyrolysis to release bound biomarkers and minimize microbial alteration. Validate results via replicate extractions and blank corrections .

- Case Study : In severely biodegraded samples, 28,30-DNH co-elutes with 25,28-dinorhopanes; use tandem MS (MS/MS) or GC×GC-TOFMS to resolve overlaps .

Q. How can computational modeling enhance the interpretation of (17β,21β)-28,30-Dinorhopane’s diagenetic pathways?

- Methodology : Apply molecular dynamics (MD) simulations to model stereochemical stability during early diagenesis. Parameterize force fields using experimental thermodynamic data (e.g., isomerization activation energies). Validate against empirical datasets from controlled pyrolysis experiments .

- Data Integration : Corrogateate simulation outputs with natural samples to identify kinetic vs. thermodynamic control on isomer distributions .

Methodological Standards & Reproducibility

Q. What quality control measures ensure reproducibility in hopanoid quantification?

- Protocols :

Spike samples with internal standards (e.g., 5α-androstanol) before extraction.

Perform triplicate injections for GC-MS runs and report relative standard deviations (RSD < 5%).

Archive raw chromatograms and mass spectra in open-access repositories (e.g., Zenodo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.